Diethyl 2-oxo-2-phenylethylphosphonate

Overview

Description

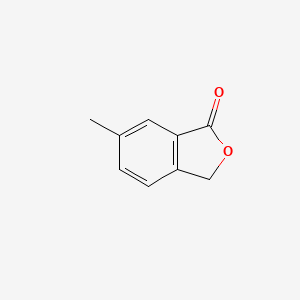

Diethyl 2-oxo-2-phenylethylphosphonate, also known as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate, is a chemical compound used in scientific research . It has an empirical formula of C12H17O4P and a molecular weight of 256.23 .

Synthesis Analysis

Diethyl 2-oxo-2-phenylethylphosphonate is a reactant involved in various chemical reactions. These include asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .Molecular Structure Analysis

The linear formula of Diethyl 2-oxo-2-phenylethylphosphonate is C6H5COCH2P(O)(OC2H5)2 . The structure of this compound can be represented by the SMILES stringCCOP(=O)(CC(=O)c1ccccc1)OCC . Chemical Reactions Analysis

As a reactant, Diethyl 2-oxo-2-phenylethylphosphonate is involved in C-C bond formation . It participates in reactions such as asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .Physical And Chemical Properties Analysis

Diethyl 2-oxo-2-phenylethylphosphonate has a boiling point of 192-193 °C/11 mmHg and a density of 1.179 g/mL at 25 °C . Its refractive index is n20/D 1.513 .Scientific Research Applications

Asymmetric Michael Addition

This compound is used as a reactant in the Asymmetric Michael addition of β-oxo phosphonates to nitro olefins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

Gem-chlorofluorination

“Diethyl (2-oxo-2-phenylethyl)phosphonate” is involved in Gem-chlorofluorination of keto phosphonates . This process allows for the subsequent functionalization of the products, expanding their potential applications in various fields of research.

Production of Arylphosphonates

This compound is used in cyclocondensation reactions to produce arylphosphonates . Arylphosphonates are valuable compounds in organic synthesis and medicinal chemistry due to their unique chemical properties.

Synthesis of Diazo-Phosphonyl Compounds

“Diethyl (2-oxo-2-phenylethyl)phosphonate” is used in diazo transfer reactions for the synthesis of diazo-phosphonyl compounds . These compounds are useful in various synthetic transformations, including ylide formation, cyclopropanation, and carbene insertion reactions.

C-C Bond Formation

This compound is suitable for C-C bond formation reactions . The ability to form carbon-carbon bonds is fundamental to organic chemistry, and this compound can be used in various reactions to achieve this.

Safety and Hazards

When handling Diethyl 2-oxo-2-phenylethylphosphonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

Diethyl 2-oxo-2-phenylethylphosphonate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as organic synthesis and pharmaceutical development. Future research may explore new applications and synthesis methods for this compound.

Relevant Papers A paper titled “Reductive activity of free and immobilized cells of cyanobacteria” mentions the conversion of Diethyl 2-oxo-2-phenylethylphosphonate by shaking culture of free cells of N. cf. muscorum .

Mechanism of Action

Target of Action

It’s known that this compound is a versatile reagent used in various chemical reactions .

Mode of Action

Diethyl (2-oxo-2-phenylethyl)phosphonate is involved in several types of chemical reactions. These include the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .

Biochemical Pathways

It’s known that this compound is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways .

Pharmacokinetics

As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

The molecular and cellular effects of Diethyl (2-oxo-2-phenylethyl)phosphonate’s action are largely dependent on the specific reactions it’s involved in. As a reagent, it’s used to facilitate various chemical reactions, leading to the production of a wide range of organic compounds .

properties

IUPAC Name |

2-diethoxyphosphoryl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVTTNSIPGLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188075 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-oxo-2-phenylethylphosphonate | |

CAS RN |

3453-00-7 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of Diethyl 2-oxo-2-phenylethylphosphonate in organic synthesis?

A1: Diethyl 2-oxo-2-phenylethylphosphonate serves as a valuable reagent in synthesizing substituted indol-3-yl and pyrrol-3-yl phosphonates. [] This synthesis involves reacting the compound with amines to form imino-/enaminophosphonates, which then undergo a palladium-catalyzed oxidative cyclization. [] This method offers a convenient route to these valuable phosphonate derivatives. []

Q2: Can microorganisms metabolize Diethyl 2-oxo-2-phenylethylphosphonate?

A2: Yes, certain microorganisms exhibit the capability to biotransform Diethyl 2-oxo-2-phenylethylphosphonate. Specifically, research has identified a chiral O-phosphorylated derivative of 2-hydroxy-2-phenylethylphosphonate as a product of microbial biotransformation. [] This finding suggests the potential for utilizing microorganisms in the modification or degradation of this compound.

Q3: Beyond bacteria, do other organisms demonstrate metabolic activity towards oxophosphonates like Diethyl 2-oxo-2-phenylethylphosphonate?

A3: Yes, cyanobacteria have shown reductive activity towards oxophosphonates, including Diethyl 2-oxo-2-phenylethylphosphonate. [] Comparative studies have been conducted on both free and immobilized cyanobacterial cells to understand their potential in the biotransformation of these compounds. [] This research highlights the broader biological relevance of oxophosphonates and their potential interactions with various organisms.

Q4: Can Diethyl 2-oxo-2-phenylethylphosphonate act as a ligand in coordination chemistry?

A4: Yes, Diethyl 2-oxo-2-phenylethylphosphonate can function as a ligand in lanthanide complexes. [] Studies have explored its coordination behavior alongside another phosphonate ligand, diethyl(2-oxopropyl) phosphonate. [] This research expands the potential applications of Diethyl 2-oxo-2-phenylethylphosphonate beyond organic synthesis and into the realm of inorganic and materials chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)